(3S)-3-Amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
(3S)-3-Amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
109212-72-8
VCID:
VC0035494
InChI:
InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
SMILES:
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Molecular Formula:
C67H87N15O14
Molecular Weight:
1326.5 g/mol
(3S)-3-Amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
CAS No.: 109212-72-8
Main Products
VCID: VC0035494
Molecular Formula: C67H87N15O14
Molecular Weight: 1326.5 g/mol
CAS No. | 109212-72-8 |
---|---|
Product Name | (3S)-3-Amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Molecular Formula | C67H87N15O14 |
Molecular Weight | 1326.5 g/mol |
IUPAC Name | (3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |
Standard InChIKey | SBSGAKKSUHYFOA-KDICMADCSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |
SMILES | CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Canonical SMILES | CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Sequence | DPHDFWVWLX |
PubChem Compound | 16166633 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume